A-769662
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Overview
Description
A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a crucial enzyme involved in cellular energy homeostasis. This compound is known for its ability to allosterically bind to the β and γ subunits of AMPK and inhibit its dephosphorylation on Thr172 . This compound has been extensively studied for its potential therapeutic applications, particularly in metabolic disorders and inflammatory diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-769662 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and characterization to ensure its purity and potency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is subjected to rigorous quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions
A-769662 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
A-769662 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation and regulation of AMPK.
Biology: Investigated for its role in cellular energy homeostasis and metabolic regulation.
Medicine: Explored for its potential therapeutic effects in metabolic disorders, such as diabetes and obesity, as well as inflammatory diseases.
Industry: Utilized in the development of new drugs targeting AMPK pathways
Mechanism of Action
A-769662 exerts its effects by directly activating AMPK. It mimics the effects of AMP by allosterically activating AMPK and inhibiting its dephosphorylation. This leads to the phosphorylation of downstream targets such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid metabolism. The activation of AMPK by this compound results in various physiological effects, including increased glucose uptake and inhibition of fatty acid synthesis .
Comparison with Similar Compounds
A-769662 is unique in its ability to selectively activate AMPK heterotrimers containing the β1 subunit. Similar compounds include:
Metformin: A widely used antidiabetic drug that activates AMPK indirectly by increasing cellular AMP levels.
Phenformin: Another antidiabetic drug with a similar mechanism of action to metformin.
A-592107: A compound structurally related to this compound that also activates AMPK .
This compound stands out due to its direct and specific activation of AMPK, making it a valuable tool for studying the physiological roles of this enzyme and its potential therapeutic applications.
Properties
IUPAC Name |
3-[4-(2-hydroxyphenyl)phenyl]-4,6-dioxo-7H-thieno[2,3-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O3S/c21-9-14-18(24)17-15(10-26-20(17)22-19(14)25)12-7-5-11(6-8-12)13-3-1-2-4-16(13)23/h1-8,10,14,23H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETSDIJERJUOJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=O)C(C(=O)N4)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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